5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The methoxy group at the 3-position of the phenyl ring in the compound decreased FGFR1 potency and cellular activity .Scientific Research Applications
Antibacterial Activity
A study conducted by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, starting from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, and found that one of the compounds exhibited antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Synthesis of Heterocycles
Alekseyev, Amirova, and Terenin (2015) developed a simple synthesis of some hard-to-reach heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer indole cyclization in polyphosphoric acid. This method allowed the building of a 5-bromo-7-azaindole scaffold with alkyl or aryl substituents at positions 2 and 3 from available starting materials (Alekseyev, Amirova, & Terenin, 2015).
Efficient Synthesis of Analogues
Nechayev et al. (2013) achieved an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride using sodium borohydride reduction and debenzylation, demonstrating a method applicable for the synthesis of different N6-substituted analogues (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Novel Synthesis Methods
Vilches-Herrera et al. (2013) developed an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragment in the position-4 via a three-component reaction. They also synthesized 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with fused 4-spiro-frameworks using isatins and a set of 1,2-dicarbonyl compounds (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid
A study by Niu Wen-bo (2011) focused on synthesizing 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of chlor-antraniliprole, a new insecticide. The synthesis involved multiple steps including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis (Niu Wen-bo, 2011).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are crucial for cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Future Directions
The future directions of the research on 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives could be focused on further understanding their action mechanisms and optimizing their molecular structures for better FGFR inhibitory activity . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
Biochemical Analysis
Biochemical Properties
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . The interaction between this compound and FGFRs could potentially influence these processes .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells and induce apoptosis . It has also been reported to significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with FGFRs . Upon binding to these receptors, it may inhibit their activity, thereby affecting downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This could potentially lead to changes in gene expression and cellular function .
Properties
IUPAC Name |
5-bromo-1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKMNXFSODKNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187421-56-2 | |
Record name | 5-bromo-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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